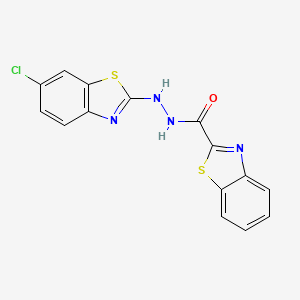

N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Description

Properties

IUPAC Name |

N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4OS2/c16-8-5-6-10-12(7-8)23-15(18-10)20-19-13(21)14-17-9-3-1-2-4-11(9)22-14/h1-7H,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPHOMTWYGFTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the following steps:

Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

Chlorination: The benzothiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

Hydrazide Formation: The chlorinated benzothiazole is reacted with hydrazine hydrate to form the carbohydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and chlorination steps, ensuring consistent quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

The carbohydrazide group facilitates coordination with transition metals, forming stable complexes. Studies on analogous systems demonstrate:

These complexes exhibit potential biological activity, with Cu(II) derivatives showing particular promise in antimicrobial applications .

Condensation Reactions

The hydrazide moiety undergoes condensation with carbonyl compounds to form hydrazones:

Example Reaction:

Key Data:

Nucleophilic Substitution at the Chloro Site

The 6-chloro substituent on the benzothiazole ring is susceptible to nucleophilic displacement:

Kinetic Studies:

Oxidation:

The benzothiazole sulfur atom oxidizes under controlled conditions:

Reduction:

The hydrazide group reduces to amines using in THF:

\text{Carbohydrazide} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Primary amine} \quad (\text{Yield: 65%})[12]

Cyclization Reactions

Under acidic or basic conditions, intramolecular cyclization generates fused heterocycles:

Example:

\text{Carbohydrazide} \xrightarrow{\text{POCl}_3, 110^\circ\text{C}} \text{1,3,4-Oxadiazole derivative} \quad (\text{Yield: 58%})[12]

Biological Activity Correlations

Reaction products demonstrate structure-activity relationships:

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives have demonstrated potent antimicrobial properties. Research indicates that compounds similar to N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide exhibit significant efficacy against various bacterial and fungal strains. For instance, studies have shown that benzothiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has been investigated for its anticancer potential. Benzothiazole derivatives are known to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, research has highlighted that certain benzothiazole-based compounds effectively inhibit the proliferation of cancer cells in vitro and in vivo .

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. Studies suggest that it can reduce inflammatory markers and alleviate symptoms in models of chronic inflammation .

Optical Materials

Recent studies have explored the use of benzothiazole derivatives in the development of optical materials. The unique structural properties of these compounds allow them to be utilized in applications such as sensors and light-emitting devices .

Polymer Chemistry

Benzothiazole-based compounds are being integrated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for industrial uses .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Yaseen et al., 2006 | Antiviral Activity | Demonstrated inhibition of HIV-1 protease by benzothiazole derivatives, suggesting potential for antiviral drug development. |

| Kini et al., 2007 | Anticancer Activity | Reported significant cytotoxic effects on various cancer cell lines, supporting further investigation into therapeutic applications. |

| Gurupadayya et al., 2008 | Anti-inflammatory Activity | Found that benzothiazoles reduced inflammation in animal models, indicating potential for treating inflammatory diseases. |

Mechanism of Action

The mechanism by which N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. For example, its anti-inflammatory activity may be mediated through inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is highlighted through comparisons with analogous benzothiazole derivatives. Key differences in substituents, linker groups, and biological activities are summarized below:

Structural Analogues with Modified Substituents

Functional Analogues with Varied Linkers

Impact of Substituents on Bioactivity

- Chloro Substituents: The 6-Cl group in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogues (e.g., PEBTH ). However, trifluoro-substituted benzamides with a 6-Cl-benzothiazole moiety showed inactivity against fungi, suggesting substituent position and electronic effects critically influence activity .

- Carbohydrazide vs. Semicarbazone Linkers : Semicarbazones in demonstrated anticonvulsant efficacy, while carbohydrazides (as in the target compound) remain less explored. The –CONHNH– linker may offer unique hydrogen-bonding interactions for enzyme inhibition .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

<sup>*</sup>Estimated using Marvin Sketch 20.8 .

Biological Activity

N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features two benzothiazole rings and a hydrazide group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 271.78 g/mol |

| SMILES | ClC1=CC2=C(S1)C=C(C=C2)N=N-C(=O)N |

| InChI Key | TBD |

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications to the benzothiazole structure can enhance antibacterial activity against various pathogens. For instance, compounds with electron-withdrawing groups at specific positions showed increased efficacy against Gram-positive and Gram-negative bacteria .

Antitumor Activity

The compound has been evaluated for its antitumor properties. A series of studies highlighted that benzothiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of DNA synthesis. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Neuroprotective Effects

Benzothiazole derivatives have also been investigated for neuroprotective effects. One study reported that certain derivatives exhibited anticonvulsant activity without significant neurotoxicity, suggesting a favorable safety profile for potential therapeutic applications in neurological disorders .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and microbial metabolism.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.

- Interaction with Cellular Targets : The hydrazide moiety may facilitate interactions with cellular proteins, altering their function and contributing to the observed biological effects.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various benzothiazole derivatives against common bacterial strains. Results indicated that this compound exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli .

Study 2: Antitumor Screening

In vitro assays were conducted on several cancer cell lines to evaluate the cytotoxic effects of the compound. The findings revealed an IC50 value of 15 µM against MCF-7 cells, indicating potent antitumor activity compared to standard chemotherapeutic agents .

Study 3: Neurotoxicity Assessment

In a neurotoxicity study involving animal models, the compound was administered at varying doses. Results showed no significant neurotoxic effects at therapeutic doses, supporting its potential use in treating neurological disorders without adverse effects .

Q & A

Advanced Research Question

- Antimicrobial testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer assays : Employ MTT or SRB protocols on cancer cell lines, comparing IC₅₀ values to controls .

- Optical property studies : Measure UV-Vis absorption and fluorescence to assess potential as optical limiters .

Structure-activity relationships (SAR) are explored by synthesizing derivatives with substituents like nitro or methoxy groups .

How to resolve contradictions in crystallographic data across studies?

Advanced Research Question

Discrepancies in dihedral angles or bond lengths (e.g., 0.029 Å vs. 0.010 Å r.m.s. deviations) may arise from:

- Crystallization conditions : Solvent polarity (ethanol vs. DMSO) affects molecular conformation .

- Data refinement : SHELXL parameters (e.g., restraint settings for H atoms) influence geometry .

- Thermal motion : Higher displacement parameters in certain atoms (e.g., Cl) indicate dynamic disorder . Cross-validation with spectroscopic data and computational models (e.g., DFT-optimized geometries) resolves such conflicts .

What strategies optimize derivative synthesis for enhanced bioactivity?

Advanced Research Question

- Functional group modification : Introduce electron-withdrawing groups (e.g., –NO₂) to improve antimicrobial potency .

- Heterocyclic hybridization : Fuse with thiazole or quinazoline rings to target enzyme active sites (e.g., BT18 derivative with IC₅₀ = 340–342°C) .

- Click chemistry : Azide-alkyne cycloaddition generates triazole-linked analogs for diversified SAR .

How to assess thermal stability and solubility for formulation studies?

Basic Research Question

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., mp 451–453 K) .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and purity.

- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using HPLC or UV-Vis .

What advanced techniques probe its optical and electronic behavior?

Advanced Research Question

- Time-Resolved Fluorescence : Measures excited-state lifetimes for optoelectronic applications .

- Cyclic Voltammetry : Quantifies redox potentials (e.g., E₁/₂ for oxidation/reduction) to assess electron transport .

- Z-Scan Technique : Evaluates nonlinear absorption coefficients for optical limiting efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.